(2-Bromo-5-nitro-benzyl)-ethyl-amine
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Overview
Description
(2-Bromo-5-nitro-benzyl)-ethyl-amine is an organic compound that features a benzylamine structure substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitro-benzyl)-ethyl-amine typically involves multiple steps:
Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the 5-position.
Alkylation: Finally, the benzylamine derivative is alkylated with ethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitro-benzyl)-ethyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The benzylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted benzylamines.
Reduction: Formation of (2-Bromo-5-amino-benzyl)-ethyl-amine.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
(2-Bromo-5-nitro-benzyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying protein functions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitro-benzyl)-ethyl-amine involves its interaction with molecular targets through its functional groups:
Bromine: Acts as a leaving group in substitution reactions.
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.
Benzylamine Moiety: Can form hydrogen bonds and interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-nitro-benzyl)-methyl-amine
- (2-Bromo-5-nitro-benzyl)-propyl-amine
- (2-Chloro-5-nitro-benzyl)-ethyl-amine
Uniqueness
(2-Bromo-5-nitro-benzyl)-ethyl-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
N-[(2-bromo-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10/h3-5,11H,2,6H2,1H3 |
InChI Key |
JBRBHTGFZVWSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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